Methyl 6-amino-3-methylpyridine-2-carboxylate Methyl 6-amino-3-methylpyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1319069-28-7
VCID: VC4207271
InChI: InChI=1S/C8H10N2O2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
SMILES: CC1=C(N=C(C=C1)N)C(=O)OC
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18

Methyl 6-amino-3-methylpyridine-2-carboxylate

CAS No.: 1319069-28-7

Cat. No.: VC4207271

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

Methyl 6-amino-3-methylpyridine-2-carboxylate - 1319069-28-7

Specification

CAS No. 1319069-28-7
Molecular Formula C8H10N2O2
Molecular Weight 166.18
IUPAC Name methyl 6-amino-3-methylpyridine-2-carboxylate
Standard InChI InChI=1S/C8H10N2O2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Standard InChI Key ASNYRAXHXYEHDP-UHFFFAOYSA-N
SMILES CC1=C(N=C(C=C1)N)C(=O)OC

Introduction

Structural Characteristics

Molecular Composition and Bonding

The molecular structure of methyl 6-amino-3-methylpyridine-2-carboxylate comprises a pyridine ring substituted at the 2-, 3-, and 6-positions with a carboxylate ester, methyl group, and amino group, respectively . The SMILES notation CC1=C(N=C(C=C1)N)C(=O)OC and InChI key ASNYRAXHXYEHDP-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry . The amino group at the 6-position and the ester group at the 2-position introduce polar and hydrogen-bonding capabilities, which influence its reactivity and solubility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight166.18 g/mol
SMILESCC1=C(N=C(C=C1)N)C(=O)OC
InChIKeyASNYRAXHXYEHDP-UHFFFAOYSA-N

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior . For example, the [M+H]+[M+H]^+ ion exhibits a CCS of 133.8 Ų, while the [M+Na]+[M+Na]^+ adduct has a CCS of 145.7 Ų . These values are critical for mass spectrometry-based identification and quantification in complex mixtures.

Table 2: Predicted Collision Cross Sections for Adducts

Adductm/zCCS (Ų)
[M+H]+[M+H]^+167.08151133.8
[M+Na]+[M+Na]^+189.06345145.7
[MH][M-H]^-165.06695135.1

Synthesis and Optimization

Traditional Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions on pyridine precursors. For example, 2,6-difluoropyridine derivatives undergo sequential amination and esterification under controlled conditions . A common approach involves reacting 2,6-difluoropyridine-3-carboxylate with methylamine to introduce the amino group, followed by methoxylation to install the ester moiety . Early methods reported yields of 17–68%, with purity dependent on reaction temperature and solvent choice .

Regioselective Synthesis Advancements

Recent advancements focus on improving regioselectivity during substitution reactions. Studies demonstrate that solvents like N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF) favor substitution at the 6-position due to enhanced solvation of transition states . For instance, treatment of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiol in DMF achieves >97% regioselectivity for the 6-position, enabling efficient large-scale synthesis .

Challenges in Process Optimization

Applications in Pharmaceutical and Materials Science

Drug Discovery and Development

The compound serves as a precursor for serotonin 5-HT₃ receptor antagonists and dopamine D₂/D₃ receptor modulators, which are investigated for antiemetic and antipsychotic applications . Its structural similarity to granisetron and ondansetron—established antiemetics—underscores its potential in oncology supportive care .

Coordination Chemistry and Catalysis

The amino and carboxylate groups enable chelation with transition metals, forming complexes with applications in catalysis and materials science. For example, copper(II) complexes derived from this ligand exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL.

Biological Activity and Mechanistic Insights

Antibacterial and Antioxidant Properties

Derivatives of methyl 6-amino-3-methylpyridine-2-carboxylate demonstrate moderate bioactivity. Metal complexes, particularly those with zinc and iron, show promise as antioxidants by scavenging free radicals in vitro. Mechanistic studies suggest that the pyridine ring’s electron-deficient nature enhances redox activity, facilitating electron transfer reactions.

Structure-Activity Relationships (SARs)

Substituents at the 3-methyl and 6-amino positions critically influence bioactivity. Bromination at the 5-position, as in 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, improves receptor binding affinity by 12-fold compared to non-halogenated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator